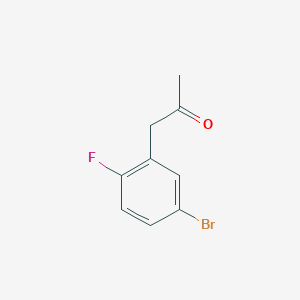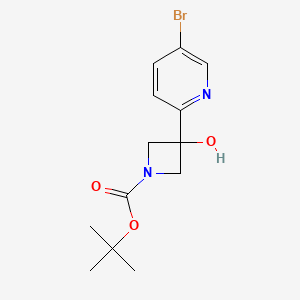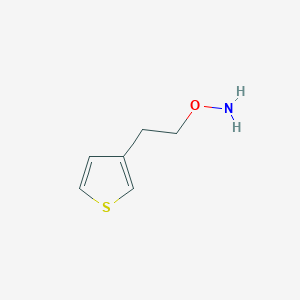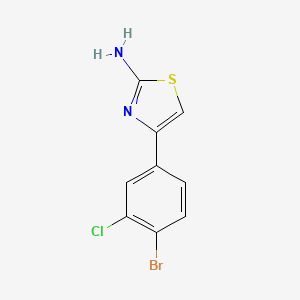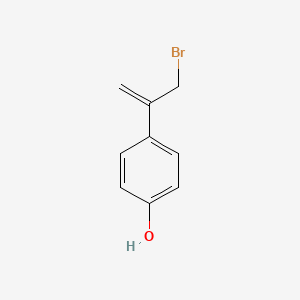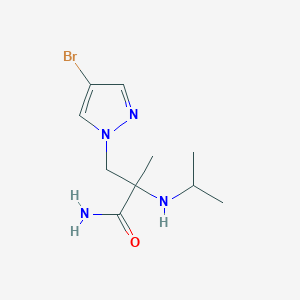
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a chemical compound with a unique structure that includes a brominated pyrazole ring, an isopropylamino group, and a methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amidation: The brominated pyrazole is reacted with an isopropylamine derivative to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or amide group.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride
- 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
Uniqueness
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino group differentiates it from other brominated pyrazole derivatives, potentially enhancing its solubility, stability, and biological activity.
特性
分子式 |
C10H17BrN4O |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
3-(4-bromopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-7(2)14-10(3,9(12)16)6-15-5-8(11)4-13-15/h4-5,7,14H,6H2,1-3H3,(H2,12,16) |
InChIキー |
TWISMZFVAJEIJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)(CN1C=C(C=N1)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


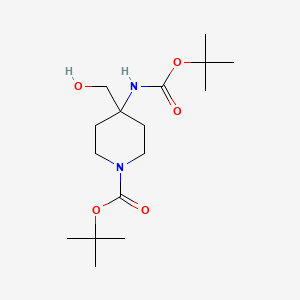

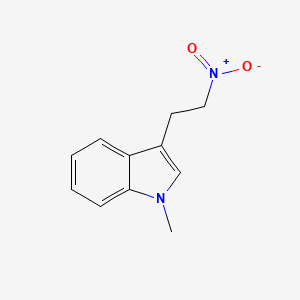
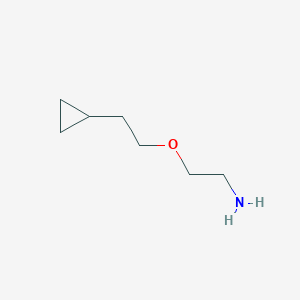
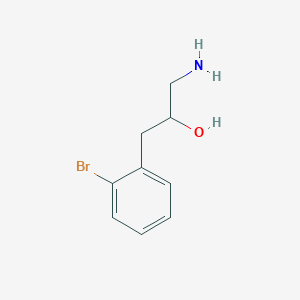
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)

